molecular formula C13H12BrNO4 B170306 5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione CAS No. 187278-04-2

5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione

Cat. No.: B170306
CAS No.: 187278-04-2
M. Wt: 326.14 g/mol
InChI Key: CZIDPABFUHRFGR-UHFFFAOYSA-N
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Description

5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione is a Meldrum’s acid derivative functionalized with a 2-bromo-anilino substituent. These derivatives are typically synthesized via condensation reactions between Meldrum’s acid and substituted anilines or arylaldehydes, forming conjugated enamine systems. Such compounds are of interest in medicinal chemistry (e.g., enzyme inhibition) and materials science due to their electronic and steric tunability .

Properties

IUPAC Name

5-[(2-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)8(12(17)19-13)7-15-10-6-4-3-5-9(10)14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIDPABFUHRFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2Br)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153385
Record name 5-[[(2-Bromophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187278-04-2
Record name 5-[[(2-Bromophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187278-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(2-Bromophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Triethylammonium Formate-Mediated Condensation

Reagents :

  • 2-Bromo-3-methylbenzaldehyde (1.0 equiv)

  • Meldrum’s acid (1.5 equiv)

  • Triethylamine formiate (solvent)

  • Hydrochloric acid (work-up)

Procedure :

  • Dissolve 2-bromo-3-methylbenzaldehyde (3.15 g) and Meldrum’s acid (2.28 g) in triethylamine formiate (80 mL).

  • Heat the mixture at 95°C for 15 hours under stirring.

  • Cool to room temperature, add ice water, and acidify with HCl (6 M) to pH ~1.

  • Extract with ethyl acetate (3 × 200 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue via silica gel chromatography (DCM/petroleum ether, 7:1) to yield the product as a white solid.

Yield : 85%
Key Observations :

  • Triethylamine formiate acts as both solvent and catalyst, enhancing reaction kinetics.

  • Extended heating ensures complete conversion but may risk decomposition.

Aqueous-Organic Biphasic System

Reagents :

  • 4-Bromo-2-methylbenzaldehyde (1.0 equiv)

  • Meldrum’s acid (1.5–2.0 equiv)

  • 1,4-Dioxane/water (10:1 v/v)

Procedure :

  • Combine 4-bromo-2-methylbenzaldehyde (1.99 g) and Meldrum’s acid (2.16 g) in water (20 mL) and 1,4-dioxane (2 mL).

  • Heat at 75°C for 4 hours, adding additional Meldrum’s acid (0.72 g) after 2 hours.

  • Cool, filter the precipitate, wash with water, and triturate with diethyl ether.

  • Dry under vacuum at 50°C to obtain a pale yellow solid.

Yield : 69%
Key Observations :

  • Water promotes precipitation of the product, simplifying isolation.

  • Biphasic systems reduce side reactions but require precise temperature control.

Formic Acid-Catalyzed Reaction

Reagents :

  • 2-Bromo-3-methylbenzaldehyde (1.0 equiv)

  • Meldrum’s acid (1.0 equiv)

  • Formic acid (catalyst)

  • Triethylamine (co-catalyst)

Procedure :

  • Mix 2-bromo-3-methylbenzaldehyde (3.15 g), Meldrum’s acid (2.28 g), triethylamine (3 mL), and formic acid (2 mL).

  • Stir at 100°C for 2 hours.

  • Quench with ice water, extract with ethyl acetate, and concentrate.

  • Purify via flash chromatography (ethyl acetate/hexane gradient).

Yield : 45%
Key Observations :

  • Formic acid accelerates proton transfer but may lower selectivity.

  • Moderate yields suggest competing side reactions under acidic conditions.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Time Yield Purity
Triethylammonium formateTriethylamine formiate95°C15 h85%High
Aqueous-organicWater/1,4-dioxane75°C4 h69%Moderate
Formic acidFormic acid100°C2 h45%Low

Insights :

  • The triethylammonium formate method offers the highest yield and purity, likely due to improved solubility and reduced side reactions.

  • Aqueous systems are greener but suffer from lower efficiency.

  • Acidic conditions (formic acid) are less favorable, possibly due to ester hydrolysis or decomposition.

Purification and Characterization

Purification :

  • Chromatography : Silica gel columns with DCM/petroleum ether or ethyl acetate/hexane gradients are standard.

  • Recrystallization : Ethanol or acetic acid recrystallization enhances purity but may reduce yield.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.49 (s, 1H, CH=N), 7.58–7.42 (m, 3H, Ar-H), 2.33 (s, 3H, CH₃), 1.77 (s, 6H, 2×CH₃).

  • LC-MS : m/z 341/343 (M-H+NH₃⁻), confirming molecular weight.

  • IR : Peaks at 1715 cm⁻¹ (C=O) and 3228 cm⁻¹ (N-H).

Challenges and Optimization Opportunities

  • Side Reactions : Overheating can lead to decarbonylation or dimerization.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve kinetics but complicate purification.

  • Catalyst Screening : Bases like DBU or ionic liquids could enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromo group or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the bromo group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new phenyl derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the bromo group and the dioxane ring structure can influence the compound’s pharmacokinetics and pharmacodynamics, making it a subject of interest for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key analogues and their substituent-driven differences:

Compound Name Substituents Key Structural Features Reference
5-[(4-Bromo-2,5-dimethoxyphenylamino)methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione 4-Br, 2,5-OMe Electron-donating methoxy groups enhance aromatic electron density; bromine at para position.
5-[(2-Iodophenylamino)(morpholino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-I, morpholino Larger iodine atom increases steric bulk; morpholino group introduces hydrogen-bonding capability.
5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Cl, 4-NO2 Nitro group (strong electron-withdrawing) reduces electron density; chlorine enhances lipophilicity.
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-OMe Methoxy group increases electron density, potentially enhancing π-π stacking interactions.
5-((4-Chloropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Cl-pyridine Pyridine ring introduces nitrogen-based polarity; chlorine alters electronic and steric profiles.

Key Observations :

  • Halogen Effects : Bromine (in the target compound) offers moderate electron-withdrawing effects and lipophilicity compared to iodine (larger, polarizable) and chlorine (smaller, less steric) .
  • Substituent Position : Para-substituted bromine (as in ) vs. ortho-substituted bromine (target compound) alters steric hindrance and conjugation efficiency .

Physicochemical Properties

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., NO₂ in ) exhibit higher melting points due to increased crystallinity, while methoxy-substituted analogues () show lower melting points .
  • Spectroscopic Signatures :
    • ¹H NMR : The target compound’s enamine proton (δ ~11.5 ppm, d, J = 14 Hz) aligns with related compounds (e.g., : δ 11.56 ppm) .
    • ¹³C NMR : Carbonyl resonances (δ 163–165 ppm) confirm the dioxane-dione core .

Stability and Reactivity

  • Hydrolytic Stability: Electron-withdrawing groups (e.g., NO₂) stabilize enamine systems against hydrolysis, whereas methoxy groups may reduce stability .
  • Thermal Decomposition : Dioxane-diones decompose at elevated temperatures (e.g., 220°C in ), forming reactive intermediates for cyclization reactions .

Biological Activity

5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxane core with a bromo-substituted phenylamino group attached via a methylene bridge. Its molecular formula is C14H15BrN1O4C_{14}H_{15BrN_{1}O_{4}}, and it has a molecular weight of approximately 332.18 g/mol. The presence of the bromine atom is significant for its biological activity, as halogen substitutions often enhance the pharmacological properties of organic compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. One study demonstrated that a related compound had an IC50 value of less than 30 µM against human glioblastoma cells, indicating potent cytotoxicity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research on analogous compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria. A specific derivative exhibited minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL against resistant bacterial strains . The electron-withdrawing bromine group may enhance the lipophilicity and cellular uptake of the compound.

The proposed mechanism of action for similar dioxane derivatives includes:

  • Inhibition of DNA synthesis: Compounds interfere with nucleic acid synthesis in rapidly dividing cells.
  • Induction of apoptosis: Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant activity: Some studies suggest that these compounds may act as antioxidants, reducing oxidative stress in cells .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a closely related compound on various cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways and reduced tumor growth in xenograft models .

Cell LineIC50 (µM)Mechanism
Human glioblastoma<30Apoptosis induction
Human melanoma<25DNA synthesis inhibition

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of a series of bromo-substituted phenyl derivatives. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds outperforming standard antibiotics like norfloxacin .

Bacterial StrainMIC (µg/mL)Comparison to Standard
Staphylococcus aureus50Comparable to norfloxacin
Escherichia coli75Comparable to norfloxacin

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